3-Ethylpentan-3-ol;formic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethylpentan-3-ol can be synthesized through the reaction of a Grignard reagent with a ketone. For instance, the reaction of ethyl magnesium bromide with 3-pentanone followed by acid hydrolysis yields 3-ethylpentan-3-ol . The reaction conditions typically involve anhydrous solvents and inert atmospheres to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
Industrial production of 3-ethylpentan-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity 3-ethylpentan-3-ol.
Chemical Reactions Analysis
Types of Reactions
3-Ethylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: It reacts with chromic acid, first dehydrating to form 3-ethyl-2-pentene, which then converts to an epoxide.
Reduction: Reduction reactions can convert 3-ethylpentan-3-ol to its corresponding alkane.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid is commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution Reagents: Hydrohalic acids (HX) and other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: 3-ethyl-2-pentene and its epoxide.
Reduction: The corresponding alkane.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
3-Ethylpentan-3-ol has several applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis.
Biology: It serves as a solvent and reactant in biochemical assays.
Medicine: Research into its potential therapeutic properties is ongoing.
Industry: It is utilized in the manufacture of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-ethylpentan-3-ol involves its interaction with various molecular targets. In oxidation reactions, it undergoes dehydration to form an olefin, followed by epoxidation . The pathways involved include the formation of carbocations and subsequent nucleophilic attacks.
Comparison with Similar Compounds
Similar Compounds
3-Methylpentan-3-ol: Similar structure but with a methyl group instead of an ethyl group.
3-Ethylhexan-3-ol: Similar structure but with a longer carbon chain.
2-Ethylbutan-2-ol: Similar structure but with the ethyl group on a different carbon.
Uniqueness
3-Ethylpentan-3-ol is unique due to its specific reactivity patterns and the stability of its tertiary alcohol structure. Its ability to undergo dehydration and epoxidation reactions distinguishes it from other similar compounds .
Properties
CAS No. |
29415-99-4 |
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Molecular Formula |
C8H18O3 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-ethylpentan-3-ol;formic acid |
InChI |
InChI=1S/C7H16O.CH2O2/c1-4-7(8,5-2)6-3;2-1-3/h8H,4-6H2,1-3H3;1H,(H,2,3) |
InChI Key |
VSMGBWWRTYCYTE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC)O.C(=O)O |
Origin of Product |
United States |
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